molecular formula C23H27N3O4 B4201485 N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B4201485
M. Wt: 409.5 g/mol
InChI Key: PZXQAVRAXWKHCG-UHFFFAOYSA-N
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Description

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, coupled with a trimethoxybenzamide moiety, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyl group. The final step involves the coupling of the benzimidazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the trimethoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole or benzamide derivatives.

Scientific Research Applications

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-methoxy-2-naphthamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Uniqueness

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE stands out due to its unique combination of the benzimidazole core and the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds.

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-28-20-11-15(12-21(29-2)22(20)30-3)23(27)25-16-9-10-19-18(13-16)24-14-26(19)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXQAVRAXWKHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
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N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
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N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
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N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
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N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
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N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE

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